

Application Notes and Protocols for Celecoxib in Mouse Models of Inflammation

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Audience: Researchers, scientists, and drug development professionals.

Introduction

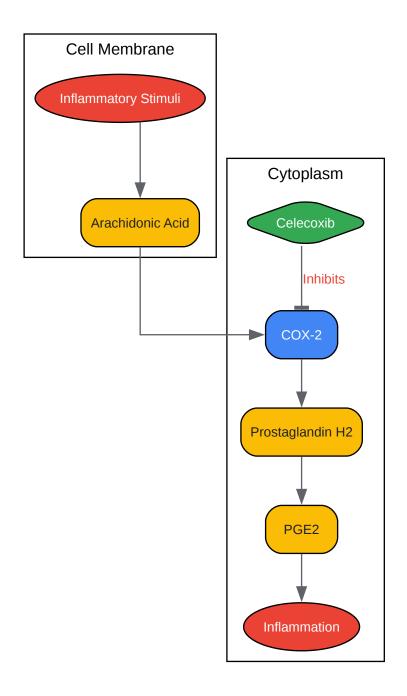
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] By targeting COX-2, celecoxib effectively reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] These application notes provide detailed protocols for the use of celecoxib in common mouse models of inflammation, along with a summary of reported dosages and efficacy.

Mechanism of Action

The primary mechanism of action for celecoxib is the selective inhibition of the COX-2 enzyme. [1][2][3] COX-2 is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which is a major contributor to inflammation and pain.[1][4] By inhibiting COX-2, celecoxib reduces the levels of these pro-inflammatory mediators.[1]

Recent studies have also suggested that celecoxib may have COX-2-independent antiinflammatory and cytoprotective effects through the activation of the AMPK-CREB-Nrf2 signaling pathway, leading to the expression of antioxidant genes.[5]





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Figure 1: Simplified signaling pathway of Celecoxib's primary mechanism of action.

Data Presentation: Celecoxib Dosage and Efficacy in Mouse Models

The following table summarizes the dosages and observed efficacy of celecoxib in various mouse models of inflammation.



Mouse Model	Dosage	Administration Route	Key Findings	Reference
Antigen-Induced Arthritis (AiA)	30 mg/kg BW, twice daily	Gavage	Significantly reduced knee joint swelling, rolling and adherent leukocytes.	[6][7]
Monoiodoacetate (MIA)-Induced Osteoarthritis	3, 10, 30 mg/kg	Systemic	Dose- dependently improved hindpaw withdrawal threshold and decreased rolling and adherent leukocytes.	[8]
Tamoxifen- Induced Adenomyosis	Not specified	Not specified	Reduced the depth of endometrial infiltration and decreased COX-2 and VEGF expression.	[9]
Complete Freund's Adjuvant (CFA)- Induced Inflammatory Pain	15 and 30 mg/kg, once daily	Oral	Synergistically reduced mechanical hyperalgesia and paw edema when combined with Shinbaro.	[10][11][12][13]







CarrageenanInduced Paw 0.3 - 30 mg/kg

Edema (in rats)

Dose
dependently

reduced paw
edema.

[14][15]

Experimental Protocols Carrageenan-Induced Paw Edema Model

This model is widely used to assess acute inflammation.

Materials:

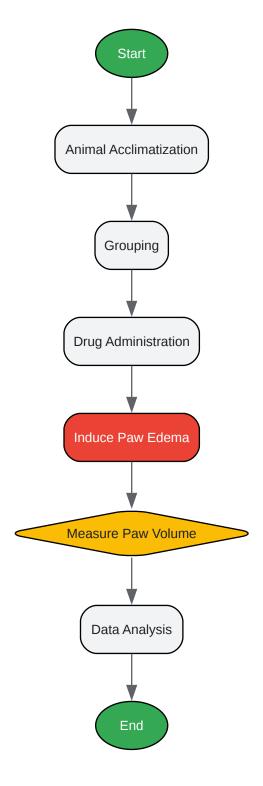
- Male Wistar rats or mice (200-250 g)
- Celecoxib
- Carrageenan (1% w/v in sterile saline)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Pletysmometer or calipers
- Syringes and needles for administration

Protocol:

- Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
- Grouping: Divide animals into groups (e.g., vehicle control, celecoxib-treated groups at different doses, positive control).
- Drug Administration: Administer celecoxib or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[14][15]
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.



- Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.





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Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to study chronic inflammation and associated pain.

Materials:

- Male C57BL/6 mice (8 weeks old)
- Celecoxib
- Complete Freund's Adjuvant (CFA)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Von Frey filaments or electronic von Frey apparatus
- Calipers
- Syringes and needles for administration

Protocol:

- Animal Acclimatization and Baseline Testing: Acclimatize mice and perform baseline behavioral tests (e.g., von Frey test for mechanical allodynia) before CFA injection.[10][11]
- Grouping: Randomly assign mice to different treatment groups.
- Induction of Inflammation: Inject 100 μ L of CFA (diluted 1:1 in saline) intraplantarly into the right hind paw.[10][11][12][13]
- Drug Administration: Begin daily oral administration of celecoxib or vehicle 30 minutes after the CFA injection and continue for the duration of the study (e.g., 7 days).[10][11][12][13]



- Assessment of Pain and Inflammation:
 - Mechanical Hyperalgesia: Measure the paw withdrawal threshold using von Frey filaments at specified time points (e.g., days 1, 3, and 7 post-CFA injection).[10][11]
 - Paw Edema: Measure the thickness of the paw using calipers at the same time points.[10]
 [11]
- Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue and spinal cord for further analysis (e.g., histology, ELISA for inflammatory cytokines).[10][11]
- Data Analysis: Analyze the changes in paw withdrawal threshold and paw volume over time between the different treatment groups.

Antigen-Induced Arthritis (AiA) Model

This model mimics aspects of rheumatoid arthritis.

Materials:

- Female Balb/c mice
- Celecoxib
- Methylated Bovine Serum Albumin (mBSA)
- Complete Freund's Adjuvant (CFA)
- Phosphate Buffered Saline (PBS)
- Calipers
- Syringes and needles for administration

Protocol:

• Immunization: On days -21 and -14, immunize mice with a subcutaneous injection of 100 μ g of mBSA dissolved in saline and emulsified with CFA.[6]



- Induction of Arthritis: On day 0, induce arthritis by injecting 100 μg of mBSA in saline into the left knee joint.[6]
- Drug Administration: Begin administration of celecoxib (e.g., 30 mg/kg BW by gavage twice daily) or vehicle starting on day +7 and continue until the end of the experiment.[6]
- Clinical Assessment: Measure the transverse diameter of the knee joint using a caliper to assess joint swelling at regular intervals.[6]
- Microscopic and Histological Analysis: On day +14, perform intravital fluorescence microscopy on the synovial microcirculation of the knee joint to assess leukocyte-endothelial interactions. Subsequently, collect the knee joint for histological analysis.[6][7]
- Data Analysis: Compare the changes in joint diameter, leukocyte rolling and adhesion, and histological scores between the treated and control groups.

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Methodological & Application





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